N-methyl-N-nitroso-2-propanamine

Beschreibung

Contextualization as a Chemical Class Member

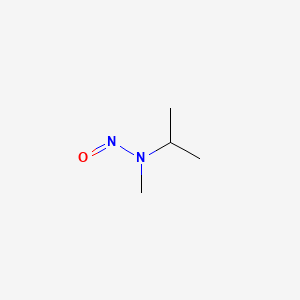

As a nitrosamine (B1359907), N-Methyl-N-nitroso-2-propanamine shares the characteristic chemical structure of a nitroso group attached to a nitrogen atom. The general structure for nitrosamines is R¹R²N-N=O, where R¹ and R² are alkyl or aryl groups. wikipedia.org In the case of this compound, R¹ is a methyl group (-CH₃) and R² is an isopropyl group (-CH(CH₃)₂). nih.govnist.gov

The formation of nitrosamines typically occurs when a secondary amine reacts with nitrous acid (HNO₂). wikipedia.org This reaction is relevant in various contexts, from industrial processes to biological systems. wikipedia.orgresearchgate.net

Below is a table detailing some of the chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₁₀N₂O |

| Molecular Weight | 102.14 g/mol |

| CAS Number | 30533-08-5 |

| IUPAC Name | N-methyl-N-propan-2-ylnitrous amide |

| Synonyms | Isopropylmethylnitrosamine, Methylisopropylnitrosamine, N-Methyl-N-nitrosoisopropylamine |

Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.gov

Historical and Current Academic Relevance

The study of nitrosamines dates back to the mid-20th century when their carcinogenic properties were first identified. In 1956, researchers John Barnes and Peter Magee demonstrated that dimethylnitrosamine could induce liver tumors in rats. wikipedia.org This discovery spurred further investigation into the entire class of N-nitroso compounds. Subsequent research has shown that a significant percentage of tested nitrosamines exhibit carcinogenic effects in various animal models. wikipedia.org

The academic interest in nitrosamines, including this compound, stems from their potential presence as contaminants in various products and their formation under certain chemical conditions. researchgate.net The detection of nitrosamine impurities in some pharmaceutical products in 2018 brought renewed attention to this class of compounds from regulatory agencies and the scientific community. lgcstandards.comeuropa.eu

Research into nitrosamines encompasses their synthesis, chemical reactivity, and mechanisms of action. unl.eduacs.org For instance, studies have explored the synthesis of N-nitrosamines using reagents like tert-butyl nitrite (B80452) under solvent-free conditions. rsc.org The reactivity of nitrosamines, including their behavior in the presence of electrophilic and nucleophilic reagents, is also an active area of investigation. unl.edu

The study of compounds like this compound contributes to the broader understanding of nitrosamine chemistry and its implications. Research has included pattern recognition studies to understand the carcinogenicity of various N-nitroso compounds. medchemexpress.commedchemexpress.com Furthermore, investigations into the genomic responses of cells to different nitrosamines provide insights into their potential biological effects. nih.gov

Eigenschaften

IUPAC Name |

N-methyl-N-propan-2-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-4(2)6(3)5-7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDYNYCCEGQPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952834 | |

| Record name | N-Methyl-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30533-08-5 | |

| Record name | 2-Propanamine, N-methyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030533085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Formation Mechanisms of N Methyl N Nitroso 2 Propanamine

De Novo Synthesis Methodologies

The primary de novo synthesis of N-Methyl-N-nitroso-2-propanamine involves the direct nitrosation of its secondary amine precursor, N-methyl-2-propanamine (also known as N-methylisopropylamine). This reaction is typically achieved by treating the amine with a nitrosating agent in an acidic medium. evitachem.com

A common laboratory-scale synthesis involves the reaction of N-methyl-2-propanamine with sodium nitrite (B80452) (NaNO₂) in an acidic solution, such as hydrochloric acid or sulfuric acid. The acid protonates the nitrite ion to form nitrous acid (HNO₂), which is the active nitrosating species. The reaction is generally carried out at low temperatures, typically below 5°C, to minimize the decomposition of nitrous acid and prevent unwanted side reactions. evitachem.com

(CH₃)₂CHNH(CH₃) + HNO₂ → (CH₃)₂CHN(CH₃)NO + H₂O

Alternative nitrosating agents can also be employed for the synthesis of N-nitrosamines, including nitrous acid esters (alkyl nitrites) and nitrogen oxides such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄).

Formation via Nitrosation Reactions

The formation of this compound is predominantly governed by nitrosation reactions, where a nitroso group (-N=O) is introduced to the nitrogen atom of the precursor amine.

The key reactants in the formation of this compound are the secondary amine, N-methyl-2-propanamine, and a nitrosating agent. The most common nitrosating agent in many environments is nitrous acid, which is formed from nitrites under acidic conditions. pmda.go.jp The reaction follows a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic nitrogen of the nitrosating species. evitachem.com

The general rate law for this reaction is: Rate = k[Amine][Nitrosating Agent] evitachem.com

This indicates that the rate of formation is dependent on the concentrations of both the precursor amine and the nitrosating agent.

The rate and extent of this compound formation are significantly influenced by the reaction conditions.

pH: The formation of N-nitrosamines from nitrite is highly pH-dependent. The reaction is generally favored under acidic conditions (pH 1-3), as this promotes the formation of the active nitrosating agent, nitrous acid, from nitrite salts. evitachem.com At neutral or basic pH, the concentration of nitrous acid is very low, and the rate of nitrosation is significantly reduced. However, nitrosation can still occur at neutral and even basic pH ranges (6.4 to 11.0) in the presence of certain catalysts like formaldehyde (B43269). nih.gov

Temperature: Temperature plays a crucial role in both the formation and decomposition of this compound. While direct synthesis is often carried out at low temperatures to ensure the stability of the reactants, elevated temperatures can accelerate the rate of nitrosation reactions. evitachem.com However, high temperatures can also lead to the thermal decomposition of the formed nitrosamine (B1359907). The decomposition of this compound has been shown to follow first-order kinetics. evitachem.com

Below is a table detailing the thermal decomposition parameters for this compound in an aqueous solution. evitachem.com

| Parameter | Value |

| Activation Energy (Eₐ) | 92.5 kJ/mol |

| Frequency Factor (A) | 3.2 x 10¹² s⁻¹ |

| Half-life at 25°C | 14 days |

| Half-life at 80°C | 3.2 hours |

Catalysis: Certain substances can catalyze the formation of N-nitrosamines.

Thiocyanate: Thiocyanate ions (SCN⁻), which can be found in biological fluids like saliva, are effective catalysts for nitrosation reactions. nih.gov

Formaldehyde and other Carbonyls: Formaldehyde and other carbonyl compounds such as chloral can catalyze the formation of N-nitrosamines, particularly in neutral to basic pH conditions. nih.govusp.org The catalytic mechanism involves the formation of an iminium ion intermediate. While formaldehyde shows a significant catalytic effect, other carbonyls like acetaldehyde have a slight enhancing effect, and acetone and benzaldehyde may not promote the reaction.

Phenols: Certain phenolic compounds can also act as catalysts in the formation of N-nitrosamines.

Conversely, some substances can inhibit nitrosamine formation. For instance, ascorbic acid (Vitamin C) can compete with amines for the nitrosating agent, thereby preventing the formation of N-nitrosamines.

Formation from Solvent Degradation and Impurity Interactions

This compound can be formed unintentionally as a contaminant through the degradation of solvents and interactions with impurities in industrial and pharmaceutical processes. pmda.go.jpresearchgate.netpharmtech.com

A primary route for such formation involves the presence of the precursor amine, N-methyl-2-propanamine, as an impurity or a degradation product in various chemical feedstocks and solvents. If nitrosating agents, such as nitrites, are also present, even in trace amounts, the formation of this compound can occur, particularly under favorable conditions of temperature and pH. nih.gov

For example, secondary amines can be present as impurities in amide solvents. researchgate.net While N,N-dimethylformamide (DMF) degradation is a known source of dimethylamine leading to N-nitrosodimethylamine (NDMA), similar degradation pathways for other amide solvents could potentially lead to the formation of other secondary amines. If N-methyl-2-propanamine is present as an impurity in a solvent or is formed through a degradation pathway, and nitrosating agents are introduced, there is a risk of this compound formation.

The following table summarizes potential sources of precursors in industrial settings that could lead to the formation of this compound.

| Source Category | Potential Precursors | Conditions Favoring Formation |

| Solvents | N-methyl-2-propanamine as an impurity or degradation product. | Presence of nitrosating agents (e.g., nitrites), acidic pH, elevated temperatures. |

| Reagents | Use of N-methyl-2-propanamine in synthesis. | Carryover into steps with nitrosating agents. |

| Raw Materials | Contamination of starting materials with secondary amines and/or nitrites. | Subsequent reaction conditions that are acidic and/or involve high temperatures. |

Pathways in Complex Chemical Systems

In complex chemical systems, such as industrial wastewater or pharmaceutical manufacturing processes, the formation of this compound can be influenced by a multitude of factors. pmda.go.jppharmtech.com The presence of a diverse range of chemical species can lead to competing reactions that may either promote or inhibit its formation.

For instance, in pharmaceutical drug products, the active pharmaceutical ingredient (API) itself or its degradation products can be a source of secondary amines. pmda.go.jp If excipients used in the formulation contain trace levels of nitrites, there is a potential for the formation of N-nitrosamines during manufacturing or upon storage. nih.gov The manufacturing method can also play a role; for example, wet granulation processes may provide an aqueous environment that facilitates the reaction between the amine and nitrite. nih.gov

Industrial wastewater streams can also provide a conducive environment for the formation of N-nitrosamines. epfl.ch These streams may contain a mixture of amines from various processes, as well as nitrogen oxides or other nitrosating agents, leading to the potential for this compound formation.

Environmental Dynamics and Degradation Research of N Methyl N Nitroso 2 Propanamine

Occurrence and Distribution in Environmental Matrices

N-nitrosamines, including N-Methyl-N-nitroso-2-propanamine, are not typically emitted directly into the environment in large quantities. epa.gov Instead, they often form in various environmental media when their chemical precursors are present. epa.gov While specific data on the widespread environmental concentrations of this compound is limited, the general behavior of nitrosamines suggests it may be found in water, and to a lesser extent, in soil and air. cdc.gov

Nitrosamines as a class have been detected in various environmental samples. For instance, they have been identified at numerous hazardous waste sites. cdc.gov Their presence in drinking water, often as a result of disinfection processes, has garnered significant regulatory attention. tcmda.com While many nitrosamines are susceptible to degradation in the atmosphere, their persistence is greater in water, making aquatic environments a key area of concern. nih.gov The hydrophilic nature of many nitrosamines suggests they are likely to be removed from the atmosphere through wet deposition and accumulate in aquatic systems. researchgate.netclimit.no

Table 1: General Occurrence of Nitrosamines in Environmental Matrices This table provides a generalized overview of where nitrosamines, as a class, are typically found.

| Environmental Matrix | General Occurrence and Key Considerations | Primary Sources/Pathways |

|---|---|---|

| Water (Surface and Ground) | Considered a primary environmental sink. nih.gov Persistence is higher compared to air. nih.gov Concentrations can be elevated in wastewater effluents. tcmda.com | Formation as disinfection by-products in drinking water and wastewater treatment plants, industrial discharges, runoff from agricultural areas (where certain pesticides are used). cdc.govtcmda.com |

| Soil | Biodegradation can occur, but volatilization and photolysis on the surface are also important removal processes. cdc.gov Adsorption to soil is not considered a major fate process. epa.gov | Deposition from the atmosphere, application of contaminated sludge, or use of certain pesticides. epa.gov |

| Air | Generally short-lived due to rapid degradation by sunlight (photolysis). nih.gov | Industrial emissions, formation from precursor amines and nitrogen oxides in the atmosphere. researchgate.net |

Environmental Degradation Pathways

The persistence of this compound in the environment is dictated by several degradation processes, including photolysis and microbial transformation. The efficiency of these pathways is influenced by a variety of environmental factors.

Photolytic Degradation Mechanisms

Photolysis, or degradation by sunlight, is a significant pathway for the breakdown of nitrosamines in the environment, particularly in surface waters and the atmosphere. cdc.govclimit.no The process involves the absorption of ultraviolet (UV) radiation, which leads to the cleavage of the N-N bond in the nitrosamine (B1359907) molecule. nih.govmdpi.com This initial step can lead to the formation of various less harmful products. nih.gov

The photolytic degradation of nitrosamines is influenced by the pH of the surrounding medium. nih.gov For some nitrosamines, the rate of photolysis increases with decreasing pH in aqueous solutions exposed to air. nih.gov The quantum yield of decomposition, a measure of the efficiency of the photochemical process, can also be pH-dependent. nih.gov

Microbial Transformation Processes

Microbial degradation is another important process that contributes to the breakdown of nitrosamines in the environment, particularly in soil and sewage. epa.gov Various microorganisms have the ability to transform nitrosamines into other compounds. epa.gov This process, often referred to as biodegradation, can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. cdc.gov

The process of microbial nitrogen transformation, which includes mineralization and nitrification, is a fundamental part of the nitrogen cycle and can involve the breakdown of nitrogen-containing organic compounds like nitrosamines. mdpi.comresearchgate.net Heterotrophic microorganisms, such as certain bacteria and fungi, play a key role in the initial breakdown of organic nitrogen matter. mdpi.com

Influence of Environmental Factors on Degradation Kinetics

The rate at which this compound degrades in the environment is not constant and is influenced by a range of factors. In aquatic systems, the presence of other substances, such as humic acids, can affect the rate of photolysis. For example, the presence of humic acid has been shown to decrease the photolytic degradation rate of some nitrosamines. epa.gov

Formation as Disinfection By-Products in Water Treatment

A significant pathway for the introduction of nitrosamines, including potentially this compound, into the environment is through their formation as disinfection by-products (DBPs) during water treatment. tcmda.comajsuccr.org The use of disinfectants, particularly chloramines, to treat drinking water and wastewater can lead to the formation of various N-nitrosamines. nih.govrsc.org

The formation of these compounds occurs when the disinfectant reacts with organic nitrogen precursors present in the water. ajsuccr.org These precursors can originate from various sources, including the natural breakdown of organic matter, wastewater effluent, and certain industrial chemicals. ajsuccr.org The concentration and type of nitrosamines formed depend on several factors, including the type and dose of disinfectant used, the concentration and nature of the precursors, pH, and temperature. nih.govresearchgate.net

Table 2: Factors Influencing Nitrosamine Formation During Water Disinfection

| Factor | Influence on Nitrosamine Formation |

|---|---|

| Disinfectant Type | Monochloramine is a key disinfectant associated with the formation of N-nitrosodimethylamine (NDMA) and other nitrosamines. nih.govrsc.org Free chlorine generally results in lower levels of nitrosamine formation. nih.gov |

| Precursor Type and Concentration | The presence and concentration of secondary and tertiary amines are critical for nitrosamine formation. ajsuccr.org |

| pH | The pH of the water can influence the reaction rates and pathways of nitrosamine formation. nih.gov |

| Disinfectant Exposure Time | Longer contact times between the disinfectant and precursors can lead to increased formation of nitrosamines. nih.gov |

Advanced Analytical Methodologies for N Methyl N Nitroso 2 Propanamine Detection and Quantification

Chromatographic Separation Techniques

Chromatographic separation is a fundamental step in the analysis of N-Methyl-N-nitroso-2-propanamine, serving to isolate the target analyte from complex sample matrices. This separation is essential to minimize interferences and ensure accurate quantification. Both gas chromatography (GC) and liquid chromatography (LC) are widely employed for this purpose. ijpsjournal.comnih.gov

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like many nitrosamines. pmda.go.jp When coupled with a mass spectrometer (GC-MS), it provides a robust method for the detection of this compound. nih.govnih.gov The technique involves vaporizing the sample and passing it through a column, where separation occurs based on the compound's boiling point and interaction with the stationary phase. restek.com

Direct liquid injection is a common sample introduction technique for GC analysis of a wide range of nitrosamines. restek.com To achieve the low detection limits required for nitrosamine (B1359907) analysis, GC is often paired with tandem mass spectrometry (GC-MS/MS). restek.comgcms.cz For instance, a headspace GC-MS method has been validated for the quantification of several nitrosamine impurities, including N-ethyl-N-nitroso-2-propanamine (NEIPA), in pharmaceutical products. nih.gov The choice of GC column and temperature programming is critical for achieving optimal separation of target analytes. gcms.cz

Table 1: Example GC Method Parameters for Nitrosamine Analysis

| Parameter | Condition | Reference |

| Technique | Headspace Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Analytes | NMDA, NDEA, NDIPA, NEIPA, Dimethylformamide | nih.gov |

| Application | Quantification in Sartan and Metformin Drug Products | nih.gov |

| Validation | According to ICH Q2A guidelines | nih.gov |

| System | Shimadzu GCMS-TQ8040 | gcms.cz |

| Injection | 2 µL direct injection | gcms.cz |

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers a versatile alternative for the analysis of nitrosamines, including those that are less volatile or thermally labile. nih.govmac-mod.com LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. rsc.org

LC methods coupled with mass spectrometry (LC-MS) are widely used for the determination of this compound and other nitrosamines in various matrices. nih.govrsc.org These methods are highly sensitive and selective, capable of detecting impurities at parts-per-million (ppm) levels or lower. nih.govpmda.go.jp The development of LC-MS methods often involves optimizing the mobile phase composition, column chemistry, and MS parameters to achieve the desired separation and sensitivity. rsc.org For example, a UHPLC method using a C18 column has been successfully employed for the separation of multiple nitrosamines. lcms.czthermofisher.com

Table 2: Example LC Method Parameters for Nitrosamine Analysis

| Parameter | Condition | Reference |

| Technique | Ultra-High-Performance Liquid Chromatography (UHPLC) | rsc.org |

| Column | Thermo Scientific™ Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) | lcms.czthermofisher.com |

| Mobile Phase | (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid | lcms.czthermofisher.com |

| Flow Rate | 500 µL/min | lcms.czthermofisher.com |

| Injection Volume | 100 µL | lcms.czthermofisher.com |

| Detector | Q Exactive hybrid quadrupole-Orbitrap mass spectrometer | lcms.czthermofisher.com |

Mass Spectrometric Identification and Quantification

Mass spectrometry is the cornerstone of sensitive and specific detection of this compound. It identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, providing a high degree of confidence in the analytical results.

Triple Quadrupole Mass Spectrometry (TQ/MS)

Triple quadrupole mass spectrometry (MS/MS) is a widely used technique for the quantification of trace-level impurities. nih.gov It operates in multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion for the target analyte, fragmenting it, and then monitoring a specific product ion. This process significantly enhances selectivity and reduces background noise, leading to very low detection limits. gcms.cz

LC-MS/MS and GC-MS/MS methods are routinely employed for nitrosamine analysis. ijpsjournal.com For instance, a UPLC-MS/MS method was developed for the quantification of a specific nitrosamine impurity in aceclofenac, demonstrating the high sensitivity and accuracy of this technique. nih.gov The selection of appropriate precursor and product ion transitions is a critical step in method development for TQ/MS analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) offers an alternative and often complementary approach to TQ/MS. nih.gov HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, which aids in the confident identification of analytes and the elucidation of unknown structures. fda.govmdpi.com

LC-HRMS methods have been successfully developed for the analysis of numerous nitrosamines in various pharmaceutical products. fda.govthermofisher.com These methods can achieve low limits of quantification, often in the parts-per-billion (ppb) range. thermofisher.com The high resolving power of HRMS is particularly advantageous in differentiating target analytes from isobaric interferences, which have very similar masses. fda.gov For example, a method using a Q Exactive hybrid quadrupole-Orbitrap mass spectrometer was developed for the analysis of nine different N-nitrosamines. rsc.org

Table 3: Comparison of Mass Spectrometry Techniques for Nitrosamine Analysis

| Feature | Triple Quadrupole (TQ/MS) | High-Resolution (HRMS) | Reference |

| Primary Use | Targeted quantification | Targeted and non-targeted analysis, structural elucidation | nih.govfda.gov |

| Mode of Operation | Multiple Reaction Monitoring (MRM) | Full scan, selected ion monitoring (SIM) | fda.govsciex.com |

| Selectivity | High (based on precursor/product ion transitions) | Very high (based on accurate mass) | gcms.czfda.gov |

| Key Advantage | Excellent sensitivity and robustness for known targets | High mass accuracy, ability to perform retrospective analysis | fda.gov |

| Instrumentation | LC-MS/MS, GC-MS/MS | LC-HRMS (e.g., Orbitrap, Q-TOF) | ijpsjournal.commdpi.com |

Method Development and Validation Principles

The development and validation of analytical methods for this compound are governed by international guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov A validated method ensures that the analytical results are reliable, accurate, and reproducible. edqm.eu

Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. pmda.go.jp

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOQ should be below the acceptable intake (AI) limit for the nitrosamine. pmda.go.jpaz-biopharm.de

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. nih.gov

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

The validation process involves a series of experiments to demonstrate that the method is suitable for its intended purpose. nih.gov Inter-laboratory studies are also valuable for assessing the performance and reproducibility of analytical procedures across different laboratories. edqm.eu

Sensitivity and Selectivity Considerations

Achieving high sensitivity and selectivity is paramount in the analysis of N-nitrosamines to ensure that even minute quantities are reliably detected and accurately quantified without interference from other compounds.

Sensitivity refers to the lowest concentration of an analyte that can be reliably detected. For N-nitrosamines, methods must be sensitive enough to meet the low acceptable intake (AI) limits established by regulatory bodies, which can be in the range of nanograms per day. acs.orgeuropeanpharmaceuticalreview.com Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the leading techniques offering the required sensitivity. ijpsjournal.com Specifically, tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) have demonstrated the ability to detect nitrosamines at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. europeanpharmaceuticalreview.comoup.com For instance, validated LC-MS/MS methods can achieve limits of quantification (LOQs) in the range of 0.1 ng/mL to 10 ng/mL for various nitrosamines. mdpi.com In some cases, LOQs as low as 0.75 ng/L for several nitrosamines in complex matrices like parenteral drug products have been reported. oup.com

Selectivity is the ability of an analytical method to differentiate and quantify the target analyte in the presence of other components in the sample. pmda.go.jp This is crucial as co-eluting matrix components or structurally similar compounds can interfere with the analysis. Mass spectrometry provides high selectivity by monitoring specific precursor-to-product ion transitions (in MS/MS) or by measuring the accurate mass of the analyte (in HRMS). ijpsjournal.com Gas chromatography coupled with a Thermal Energy Analyzer (GC-TEA) is another highly selective technique. pharmtech.comfilab.fr The TEA detector is specific for nitroso compounds because it works by pyrolytically cleaving the N-N=O bond and detecting the resulting nitric oxide radical, which minimizes interference from the sample matrix. pharmtech.comusp.org

Table 1: Examples of Achieved Limits of Detection (LOD) and Quantification (LOQ) for Various N-Nitrosamines Using Different Analytical Techniques

| Nitrosamine | Analytical Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | LC-MS/MS | Sartans | - | 50 ng/g | nih.gov |

| N-Nitrosodiethylamine (NDEA) | LC-MS/MS | Sartans | 20 ng/g | 50 ng/g | nih.gov |

| Various Nitrosamines | LC-MS/MS | Large Volume Parenteral | - | 0.75 ng/L | oup.com |

| N-Nitrosopyrrolidine (NPYR) | LC-MS/MS | Condoms | 0.48 ng/mL | - | researchgate.net |

| N-Nitrosodibutylamine (NDBA) | LC-MS/MS | Condoms | 0.11 ng/mL | - | researchgate.net |

Robustness and Sample Matrix Effects

Robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. For nitrosamine analysis, this includes the stability of the method across different instruments, laboratories, and batches of reagents. oup.com

Sample matrix effects are a significant challenge in the trace analysis of N-nitrosamines. usp.org The matrix, which consists of all the components in a sample other than the analyte of interest, can interfere with the analysis, leading to either suppression or enhancement of the analyte signal. usp.orgresearchgate.net This is particularly problematic in complex matrices such as pharmaceutical formulations, which contain high concentrations of active pharmaceutical ingredients (APIs) and excipients, or in food products with high fat or protein content. usp.orgsciex.com

Strategies to mitigate matrix effects include:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and dilution are employed to clean up the sample and remove interfering components before analysis. usp.orgresearchgate.net

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix components is crucial. mdpi.com

Choice of Ionization Source: In LC-MS, atmospheric pressure chemical ionization (APCI) is often considered less susceptible to matrix effects than electrospray ionization (ESI), especially for less polar compounds. nih.govyoutube.com

Use of Internal Standards: The most effective way to compensate for matrix effects is the use of an isotopically labeled internal standard that co-elutes with the analyte and experiences the same matrix effects. pmda.go.jpusp.org

Table 2: Recovery Rates of Nitrosamines in Different Food Matrices, Demonstrating Method Robustness

| Nitrosamine | Matrix | Spiking Level | Recovery (%) | Source |

|---|---|---|---|---|

| NDMA | Milk | 10 ng/g | 80 | sciex.com |

| NDEA | Fried Chicken | 10 ng/g | 92 | sciex.com |

| N-Nitrosopiperidine (NPIP) | Oats | 10 ng/g | 102 | sciex.com |

| N-Nitrosomorpholine (NMOR) | Fish | 10 ng/g | 101 | sciex.com |

Application of Certified Reference Materials and Stable Isotope Standards

The use of certified reference materials (CRMs) and stable isotope-labeled standards is fundamental to achieving accurate and reliable results in the quantification of N-nitrosamines.

Certified Reference Materials (CRMs) are highly characterized materials that serve as a control to ensure the accuracy and precision of an analytical method. pharmacytimes.com They are used for method validation, calibration, and quality control, providing confidence that the measurements are traceable to a known standard. pharmacytimes.comlgcstandards.com Several suppliers offer CRMs for a range of N-nitrosamines, which are essential for laboratories to comply with regulatory requirements. lgcstandards.comaccustandard.com While a specific CRM for this compound is available, the use of CRMs for a suite of common nitrosamines is standard practice in method development and validation. chemxtree.com

Stable Isotope Standards , also known as isotopically labeled internal standards, are compounds in which one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.netnih.govusp.org These standards are ideal for quantitative analysis using mass spectrometry because they have nearly identical chemical and physical properties to the native analyte but a different mass. usp.org By adding a known amount of the stable isotope standard to the sample at the beginning of the analytical process, it can be used to correct for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby compensating for matrix effects and improving the accuracy and precision of the quantification. pmda.go.jpresearchgate.net For example, N-nitrosodimethylamine-d6 (NDMA-d6) is commonly used as an internal standard for the quantification of NDMA. researchgate.net The synthesis of a wide array of stable isotope-labeled nitrosamines is a critical area of research to support the expanding scope of nitrosamine analysis. nih.gov

Molecular Mechanisms of N Methyl N Nitroso 2 Propanamine Biological Interaction

Metabolic Activation Pathways and Reactive Intermediate Generation

The initial and rate-limiting step in the bioactivation of many N-nitrosamines is enzymatic hydroxylation. acs.orgsci-hub.se This metabolic "activation" is a prerequisite for their carcinogenic and mutagenic effects. sci-hub.seresearchgate.net

The metabolic activation of N-nitrosamines is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govoup.com These enzymes facilitate the hydroxylation of the α-carbon atom (the carbon adjacent to the N-nitroso group), a critical step in the bioactivation of nitrosodialkylamines. nih.govnih.govnih.gov This α-hydroxylation is a key determinant of the tissue and species specificities of these compounds. oup.com

While multiple CYP isoforms can metabolize nitrosamines, CYP2E1 is a major enzyme involved in the activation of small dialkylnitrosamines. oup.comnih.gov Other isoforms, such as CYP2A6, CYP2C, and CYP3A4, also play a role, particularly with nitrosamines bearing larger alkyl groups. researchgate.netoup.com For instance, studies on various N-nitrosodialkylamines have shown that as the length of the alkyl chain increases, the efficiency of dealkylation by CYP2E1 decreases, and other P450s become more involved. oup.com The α-hydroxylation of N-nitrosodimethylamine (NDMA) and N-nitroso-N-methylaniline (NMA) has been demonstrated in rat liver homogenates, with approximately 34% of NDMA and 19% of NMA being metabolized through this pathway. nih.govnih.gov

Following α-hydroxylation, the resulting α-hydroxynitrosamine is an unstable intermediate. acs.org It undergoes spontaneous decomposition to yield an aldehyde and a primary nitrosamine (B1359907). acs.orgsci-hub.se This primary nitrosamine is also unstable and further decomposes to form a highly reactive diazonium ion. acs.orgmasterorganicchemistry.com

The diazonium ion is a potent alkylating agent capable of reacting with nucleophilic sites on cellular macromolecules, most notably DNA. acs.orgnih.gov Depending on the structure of the parent nitrosamine, the diazonium ion can lose molecular nitrogen (N₂) to form an even more reactive carbenium ion. nih.govnih.gov The stability of the resulting carbenium ion can influence the ultimate biological effect. For carcinogenic nitrosamines, the reaction pathway often favors the formation of DNA adducts from the diazonium ion. In contrast, for some non-carcinogenic nitrosamines, the formation of a more stable carbenium ion may lead to preferential reaction with water, a detoxification pathway. nih.gov

The formation of these electrophilic intermediates is the pivotal event that transforms a relatively inert nitrosamine into a biologically hazardous molecule. sci-hub.senih.gov

Macromolecular Adduct Formation

The electrophilic diazonium and carbenium ions generated during metabolic activation readily react with nucleophilic centers in cellular macromolecules, including proteins and, most critically, nucleic acids.

The reaction of these electrophilic intermediates with DNA results in the formation of DNA adducts, which are covalent modifications of the DNA bases or the phosphate (B84403) backbone. nih.govnih.gov A variety of DNA adducts can be formed, with the site of alkylation being influenced by factors such as the specific nitrosamine and the reactivity of the electrophile. nih.gov

Common sites of modification on the DNA bases include the N7 and O⁶ positions of guanine, the N1, N3, and N7 positions of adenine (B156593), and the O⁴ position of thymine (B56734). nih.govnih.govfda.gov The formation of O⁶-alkylguanine adducts is considered a particularly significant mutagenic lesion. nih.govfda.gov For example, N-nitrosotolazoline, upon decomposition to a diazonium intermediate, was found to react with DNA in vitro to produce several adducts, with 7-(2-phenylacetamidoethyl)guanine being the most abundant, followed by 3-(2-phenylacetamidoethyl)adenine and O⁶-(2-phenylacetamidoethyl)guanine. researchgate.net

| Adduct | Modified Base | Significance |

|---|---|---|

| O⁶-Alkylguanine | Guanine | Highly mutagenic, leads to G:C to A:T transition mutations. nih.govfda.gov |

| N7-Alkylguanine | Guanine | Most abundant adduct, can lead to depurination. nih.govresearchgate.net |

| N3-Alkyladenine | Adenine | Can block DNA replication. researchgate.net |

| O⁴-Alkylthymine | Thymine | Potentially mutagenic lesion. nih.govfda.gov |

The formation of DNA adducts by N-nitrosamines has been demonstrated in both in vitro and in vivo systems. In vitro studies often involve reacting the nitrosamine or its reactive metabolites with isolated DNA or nucleosides and then identifying the resulting adducts using techniques like HPLC and mass spectrometry. researchgate.netnih.gov For example, the reaction of N-nitrosotolazoline with deoxyguanosine and deoxyadenosine (B7792050) in vitro led to the characterization of several 2-phenylacetamidoethyl adducts. researchgate.net

In vivo studies have confirmed the formation of these adducts in various tissues of animals exposed to nitrosamines. nih.govnih.gov For instance, in rats treated with N-nitrosodiethanolamine and related compounds, both glyoxal-deoxyguanosine and O⁶-2-hydroxyethyldeoxyguanosine adducts were detected in liver DNA. nih.gov Similarly, after administration of N-nitroso-N-methylaniline to rats, an unstable triazene (B1217601) adduct with adenine was identified in liver DNA. nih.gov The levels and types of adducts formed can vary between tissues, which is consistent with the organ-specific carcinogenicity of many nitrosamines. nih.gov

Mechanisms of Genotoxicity and Mutagenicity

The formation of DNA adducts is the primary mechanism through which N-nitrosamines exert their genotoxic and mutagenic effects. nih.govnih.gov These adducts can disrupt the normal functioning of DNA in several ways.

If not repaired by cellular DNA repair mechanisms, certain DNA adducts can lead to mispairing during DNA replication. For example, the O⁶-methylguanine adduct preferentially pairs with thymine instead of cytosine, leading to G:C to A:T transition mutations in subsequent rounds of replication. fda.gov These point mutations, if they occur in critical genes such as proto-oncogenes or tumor suppressor genes, can initiate the process of carcinogenesis.

Induction of DNA Damage and Genetic Mutations

The genotoxicity of N-nitrosamines is contingent upon their metabolic activation, a process primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govmdpi.com These enzymes convert the chemically stable parent compound into highly reactive alkylating agents. nih.gov For N-nitrosamines, this bioactivation typically occurs via α-hydroxylation, where a hydrogen atom on a carbon adjacent to the nitroso group is replaced by a hydroxyl group. mdpi.comresearchgate.net

This hydroxylation creates an unstable intermediate, α-hydroxynitrosamine, which undergoes spontaneous decomposition. nih.govresearchgate.net The decomposition releases an aldehyde (such as formaldehyde (B43269) or propionaldehyde (B47417), depending on which alkyl group is hydroxylated) and yields a diazonium ion. researchgate.netnih.gov This diazonium ion is a potent electrophile that can readily attack nucleophilic sites on DNA bases. nih.gov

The alkylation of DNA by these reactive intermediates results in the formation of DNA adducts, which are covalent modifications of the DNA structure. nih.govdntb.gov.ua One of the most extensively studied and critical DNA adducts formed by methylating nitrosamines is O⁶-methylguanine (O⁶-MeG). nih.gov This specific adduct is highly mutagenic because it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. researchgate.net The formation and persistence of O⁶-MeG in the DNA of specific tissues are strongly correlated with tumor induction. nih.gov Other N-alkylated adducts, such as N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), are also formed and are primarily considered cytotoxic, though they can also contribute to mutagenicity. mdpi.comresearchgate.net

Bacterial Mutagenicity Assays (e.g., Ames Test) and Activation Systems

The mutagenic potential of N-Methyl-N-nitroso-2-propanamine and other nitrosamines is frequently evaluated using bacterial reverse mutation assays, commonly known as the Ames test. nih.gov This test assesses a chemical's ability to induce mutations that revert a genetic defect in specific bacterial strains, allowing them to grow in a nutrient-deficient medium. evotec.com For N-nitrosamines, which are pro-mutagens, the assay must include an external metabolic activation system to mimic the enzymatic processes that occur in mammals. evotec.com

This activation system is typically a liver homogenate fraction, known as S9, which contains cytochrome P450 enzymes necessary for bioactivation. nih.govevotec.com Research indicates that the choice of S9 source is critical for detecting the mutagenicity of nitrosamines. Hamster liver S9 is often more effective than rat liver S9 at activating nitrosamines into their mutagenic forms. nih.govusp.orgresearchgate.net

The Ames test employs various strains of Salmonella typhimurium and Escherichia coli, each designed to detect different types of mutations. nih.gov For nitrosamines, strains like S. typhimurium TA100 and TA1535, which detect base-pair substitutions, are particularly sensitive. nih.govnih.govresearchgate.net This is consistent with the known mechanism of O⁶-alkylguanine adducts causing G:C to A:T transitions. researchgate.net Some studies also show responses in strain TA98, which detects frameshift mutations. researchgate.net The experimental protocol, such as using a pre-incubation method where the compound, bacteria, and S9 mix are incubated together before plating, can significantly increase the sensitivity of the assay for nitrosamines. nih.govnih.gov

| Parameter | Condition | Rationale/Significance | Reference |

|---|---|---|---|

| Assay Type | Bacterial Reverse Mutation Assay (Ames Test) | Standard initial screen for mutagenic potential. | nih.govmbbiosciences.com |

| Metabolic Activation | Required (e.g., S9 fraction) | N-nitrosamines are pro-mutagens and require enzymatic activation to become reactive. | evotec.com |

| S9 Source | Hamster liver S9 is often more sensitive than rat liver S9. | The enzymatic profile of hamster liver S9 is more efficient at bioactivating many nitrosamines. | nih.govusp.orgresearchgate.net |

| Bacterial Strains | S. typhimurium TA100, TA1535; E. coli WP2uvrA(pKM101) | These strains are sensitive to base-pair substitution mutations, the primary type induced by many alkylating agents. | nih.govnih.govusp.org |

| Test Method | Pre-incubation method | Increases the interaction time between the test compound, enzymes, and bacteria, enhancing assay sensitivity. | nih.govnih.gov |

Biochemical Transformation Products and Metabolite Characterization

The biochemical transformation of this compound is initiated by cytochrome P-450 dependent mixed-function oxidases found primarily in liver microsomes. nih.govnih.gov The metabolic pathway involves the enzymatic α-hydroxylation of one of the alkyl chains attached to the nitrogen atom. mdpi.comresearchgate.net

For this compound, there are two potential sites for this initial oxidative attack: the methyl group and the isopropyl group.

Hydroxylation of the Isopropyl Group: Oxidation at the α-carbon of the propyl chain leads to the formation of an unstable α-hydroxy-N-nitroso-N-methyl-2-propanamine. This intermediate rapidly decomposes to yield propionaldehyde and a methylating agent (methyldiazonium ion). nih.govnih.gov The formation of propionaldehyde, rather than formaldehyde, in in vitro assays with similar compounds confirms that α-oxidation on the propyl side chain occurs. nih.gov

Hydroxylation of the Methyl Group: Alternatively, oxidation can occur at the methyl group, forming N-nitroso-(hydroxymethyl)isopropylamine. This intermediate would decompose to yield formaldehyde and an isopropylating agent (isopropyldiazonium ion). nih.govresearchgate.net

The ultimate products of these transformation pathways are the aldehydes (formaldehyde and propionaldehyde) and the highly reactive diazonium ions that proceed to alkylate cellular macromolecules, primarily DNA. nih.govnih.gov The detection of specific aldehydes and alkylated DNA bases in experimental systems helps to characterize which metabolic pathway is predominant.

| Metabolic Pathway | Intermediate Product | Final Transformation Products | Reference |

|---|---|---|---|

| α-Hydroxylation of Isopropyl Group | α-hydroxy-N-nitroso-N-methyl-2-propanamine | Propionaldehyde, Methyldiazonium Ion | nih.govnih.gov |

| α-Hydroxylation of Methyl Group | N-nitroso-(hydroxymethyl)isopropylamine | Formaldehyde, Isopropyldiazonium Ion | nih.govresearchgate.net |

| Result of Diazonium Ion Action | N/A | Alkylated DNA Adducts (e.g., O⁶-methylguanine) | nih.govresearchgate.net |

Computational Chemistry and Theoretical Studies on N Methyl N Nitroso 2 Propanamine

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity of N-nitrosamines like N-Methyl-N-nitroso-2-propanamine. These methods are used to model the electronic structure of the molecule and to calculate the energetics of potential reaction pathways, which is crucial for understanding its biological activity.

The primary mechanism of action for the carcinogenicity of many N-nitrosamines involves metabolic activation. scispace.com This process is initiated by cytochrome P450 enzymes, which hydroxylate the α-carbon atom (the carbon atom adjacent to the nitroso-nitrogen). scispace.comnih.gov This initial step is often the rate-limiting step in the activation cascade that ultimately produces a reactive diazonium ion capable of alkylating DNA. nih.govacs.org

Quantum chemical calculations can stringently model this entire process, including:

α-hydroxylation: Calculating the activation energy barrier for this initial enzymatic step.

Proton Transfer and Hydroxyl Elimination: Modeling the subsequent spontaneous chemical transformations.

DNA Alkylation: Investigating the thermodynamics and kinetics of the final reaction between the activated compound and DNA bases. acs.org

By calculating the Gibbs free energies (thermodynamic effects) and activation barriers (kinetic effects) for each step, researchers can predict the likelihood and rate of the formation of the ultimate carcinogenic species. acs.org Studies on various aliphatic N-nitrosamines have shown that individual steric and electronic factors, such as the substitution pattern around the α-carbon, have a directing and rate-determining influence on the formation of these reactive intermediates. scispace.com For this compound, the presence of a secondary carbon (the isopropyl group) at the α-position significantly influences its metabolic activation profile compared to simpler nitrosamines like N-nitrosodimethylamine (NDMA).

Table 1: Key Parameters from Quantum Chemical Calculations for N-Nitrosamine Activation This table is illustrative and provides a conceptual framework for the types of data generated in quantum chemical studies of N-nitrosamine reactivity. Specific values for this compound would require dedicated computational analysis.

| Reaction Step | Calculated Parameter | Significance in Reactivity Prediction |

|---|---|---|

| α-Hydroxylation | Activation Energy (kcal/mol) | Indicates the kinetic feasibility of the initial metabolic activation step. A lower barrier suggests faster activation. |

| Diazonium Ion Formation | Reaction Free Energy (kcal/mol) | Determines the thermodynamic favorability of forming the reactive intermediate. |

| DNA Adduct Formation (e.g., with Guanine) | Activation Energy (kcal/mol) | Predicts the kinetic barrier for the ultimate DNA-damaging reaction. |

| Competing Hydrolysis | Activation Energy (kcal/mol) | Predicts the rate of detoxification via reaction with water, which competes with DNA alkylation. |

Molecular Modeling of Interaction Mechanisms

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are employed to visualize and understand the interactions between this compound and biological macromolecules, primarily the cytochrome P450 (CYP) enzymes responsible for its metabolic activation. heraldopenaccess.usresearchgate.net

Molecular docking predicts the preferred orientation and binding affinity of the nitrosamine (B1359907) within the active site of a CYP enzyme, such as CYP2A13 or CYP2E1. nih.govheraldopenaccess.us These simulations can identify key amino acid residues that interact with the substrate. For N-nitrosamines, these interactions are often hydrophobic in nature. heraldopenaccess.us The results from docking can provide a static snapshot of the most stable binding pose.

Molecular dynamics simulations build upon this by simulating the movement of the atoms in the enzyme-substrate complex over time, typically on the nanosecond scale. heraldopenaccess.us This provides a dynamic view of the interaction, revealing:

Conformational Stability: MD simulations show whether the nitrosamine remains stably bound in the active site and how the protein structure adapts to its presence. heraldopenaccess.us

Binding Free Energy: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy (ΔG_bind), which quantifies the strength of the interaction. researchgate.net A more negative value indicates a more spontaneous and favorable binding process.

Interaction Dynamics: These simulations elucidate how the molecule orients itself in proximity to the heme group of the enzyme, which is the catalytic center responsible for the hydroxylation reaction. researchgate.net

For this compound, modeling its interaction with CYP enzymes helps to explain how the steric bulk of the isopropyl group affects its positioning within the active site, thereby influencing the efficiency and outcome of its metabolic activation.

Table 2: Parameters from Molecular Modeling of Nitrosamine-Enzyme Interactions This table provides representative data from molecular modeling studies of nitrosamines. The values are illustrative of the outputs from such simulations.

| Parameter | Method | Insight Provided | Example Value Range |

|---|---|---|---|

| Binding Affinity (ΔG_bind) | Molecular Docking, MM/GBSA | Strength of the interaction between the nitrosamine and the enzyme's active site. | -30 to -40 kcal/mol researchgate.net |

| Root Mean Square Deviation (RMSD) | Molecular Dynamics | Measures the stability of the protein and ligand conformations during the simulation. | 1.0 to 1.5 Å heraldopenaccess.us |

| Key Interacting Residues | Molecular Docking/Dynamics | Identifies specific amino acids involved in binding, often hydrophobic or aromatic. | e.g., Phe, Leu, Val |

| Binding Site Volume | Molecular Docking | Characterizes the size and shape of the enzyme's active site pocket. | ~37 ų researchgate.net |

Structure-Activity Relationship (SAR) Approaches for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity, particularly its carcinogenic potency. lhasalimited.org For N-nitrosamines, SAR analyses, often supported by computational models, have identified key structural features that modulate their activity. nih.govacs.org

The primary mechanism of activation involves the formation of an unstable α-hydroxy nitrosamine, which decomposes to an alkylating agent. nih.gov Therefore, the structure of the alkyl groups attached to the nitrogen is paramount. Key SAR findings relevant to this compound include:

α-Carbon Substitution: The degree of substitution at the α-carbon atoms is a critical determinant of carcinogenic potency. Unsubstituted α-hydrogens are generally required for metabolic activation. researchgate.net Increased branching at the α-carbon, as seen in the isopropyl group of this compound, can affect the rate of CYP-mediated hydroxylation. While it provides α-hydrogens for metabolism, the steric hindrance can modulate the reaction rate compared to less-branched analogues.

Electronic Effects: The presence of electron-withdrawing groups near the nitrosamine functional group can decrease carcinogenic potency by destabilizing the formation of the positively charged diazonium ion. lhasalimited.orgacs.org

Computational SAR models use descriptors derived from the molecular structure to predict biological activity. nih.gov These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular volume), or topological. By correlating these descriptors with experimental carcinogenicity data (like the TD50 value) from a series of related nitrosamines, predictive models can be built to assess the risk of untested compounds. lhasalimited.orgnih.gov

Table 3: Structure-Activity Relationship (SAR) Features for N-Nitrosamines This table outlines key structural features and their general impact on the carcinogenic activity of N-nitrosamines.

| Structural Feature | Example | General Effect on Carcinogenic Potency | Mechanistic Rationale |

|---|---|---|---|

| Decreased number of α-hydrogens | N-nitrosodi-tert-butylamine | Decrease / Inactivation | Blocks the required α-hydroxylation metabolic activation step. |

| Increased α-carbon branching | This compound vs. NDMA | Modulated (can decrease or increase depending on specific enzyme) | Steric hindrance can alter the rate and regioselectivity of enzyme binding and metabolism. lhasalimited.org |

| Presence of β-electron-withdrawing group | N-Nitroso-2-hydroxyethylglycine | Decrease | Electronically disfavors the formation of the ultimate alkylating agent. acs.org |

| Aromatic substitution | N-Nitrosodiphenylamine | Generally lower potency | Metabolism often proceeds through alternative pathways like ring hydroxylation rather than α-hydroxylation. |

Prediction of Spectroscopic and Analytical Properties

Computational chemistry methods, especially DFT, are widely used to predict various spectroscopic properties of molecules like this compound. mdpi.com These predictions are valuable for identifying unknown compounds, interpreting experimental spectra, and understanding the relationship between molecular structure and spectral features.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.comresearchgate.net By calculating the harmonic (and sometimes anharmonic) frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure of a synthesized or isolated compound. For this compound, key predicted vibrations would include the N-N stretch, the N=O stretch, and various C-H and C-N stretching and bending modes.

NMR Spectra: Theoretical calculations can predict nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹H) and spin-spin coupling constants. mdpi.com These calculations help in the assignment of complex experimental NMR spectra and provide insight into the electronic environment of the nuclei.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help rationalize fragmentation patterns observed in techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov By calculating the energies of different potential fragment ions, researchers can predict the most likely fragmentation pathways. For aliphatic nitrosamines, characteristic fragmentation includes the loss of an OH radical and α-cleavage, which is consistent with experimental observations. nih.gov

Table 4: Computationally Predictable vs. Experimental Spectroscopic Data This table compares the types of spectroscopic data that can be predicted computationally with known experimental values for this compound or related nitrosamines.

| Spectroscopic Property | Computational Prediction Method | Typical Predicted Information | Known Experimental Data Point (for reference) |

|---|---|---|---|

| IR Vibrational Frequencies | DFT (e.g., B3LYP/6-31G*) | Frequencies and intensities of N=O, N-N, C-N stretches. | Vapor phase IR spectra are available. lhasalimited.org |

| NMR Chemical Shifts | DFT (GIAO method) | Predicted ¹H and ¹³C chemical shifts for each unique atom. | N/A (Specific experimental data not readily available in searched sources) |

| Mass Spectrum Fragments | Quantum Chemistry (Energy Calculations) | Relative stability of potential fragment ions (e.g., [M-OH]⁺). | GC-MS data shows a molecular ion (m/z 102) and characteristic fragments. lhasalimited.org |

| UV-Vis Absorption | Time-Dependent DFT (TD-DFT) | Maximum absorption wavelength (λmax) and oscillator strength. | N/A (Specific experimental data not readily available in searched sources) |

Future Directions in N Methyl N Nitroso 2 Propanamine Academic Research

Elucidation of Unresolved Formation and Degradation Pathways

A primary avenue for future research lies in fully mapping the formation and degradation pathways of N-Methyl-N-nitroso-2-propanamine. While the general mechanism of nitrosamine (B1359907) formation is understood to involve the reaction of a secondary or tertiary amine with a nitrosating agent, the specific kinetics and contributing factors for this compound are not entirely resolved.

Future studies will likely focus on:

Identifying Novel Precursors and Formation Routes: Research is expected to move beyond the classic formation from its corresponding secondary amine (N-methylisopropylamine) and nitrite (B80452) under acidic conditions. This includes investigating other potential precursors in complex matrices like pharmaceuticals and food. The role of tertiary amines with bulky groups in its formation is an area that warrants further investigation, as these are less readily dealkylated during nitrosation. researchgate.net

Investigating In-Situ Formation: A significant challenge is the potential for the compound to form in-situ during sample analysis or storage, leading to overestimation. researchgate.nettheanalyticalscientist.com Future research will aim to better understand and control these artifactual formation pathways.

Degradation in Complex Environments: The degradation of this compound in various environmental and biological systems is not fully characterized. While photolysis is a known degradation pathway for many nitrosamines, the specific products and rates for this compound under different conditions (e.g., in water, soil, or biological fluids) are yet to be determined. researchgate.net Studies on its metabolic degradation, likely involving cytochrome P450 enzymes, will help in understanding its carcinogenic mechanism.

Advancements in Mechanistic Understanding through Novel Methodologies

The development and application of advanced analytical techniques are crucial for a more profound mechanistic understanding of this compound. The need for methods with extremely low detection limits (in the parts-per-billion range) presents a significant analytical challenge. researchgate.nettheanalyticalscientist.com

Future methodological advancements are anticipated in the following areas:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS is becoming more prevalent as it can help differentiate between N-nitrosamines and other isobaric compounds that may interfere with analysis, a common issue with traditional triple quadrupole mass spectrometry. theanalyticalscientist.comchromatographyonline.com

Improved Chromatographic Separation: Developing more robust chromatographic methods is essential to separate this compound from matrix components in complex samples like pharmaceutical products, which can suppress the instrument's signal and affect accuracy. theanalyticalscientist.comsciex.com

In-Silico Prediction: Computational tools are increasingly being used to predict the formation and degradation pathways of nitrosamines. researchgate.net Future research will likely involve refining these models for greater accuracy and applying them to predict the behavior of this compound.

Standardized Testing Procedures: There is a growing call for greater harmonization of analytical methods and validation criteria among different regulatory bodies to ensure consistency and reliability in nitrosamine testing. theanalyticalscientist.com

Broader Implications for Nitrosamine Chemical and Environmental Research

Research into this compound has wider implications for the broader fields of chemical and environmental science. As a member of a class of significant environmental contaminants and potential human carcinogens, understanding its behavior contributes to a more comprehensive picture of the risks posed by N-nitrosamines. nih.gov

The key broader implications include:

Environmental Contamination and Remediation: Studies on the occurrence and fate of this compound in the environment, including air, water, and soil, are essential for assessing human exposure and developing remediation strategies.

Food and Drug Safety: The presence of nitrosamines in pharmaceuticals and food products is a major safety concern. ijpsjournal.com Research into the formation of this compound in these products will aid in developing mitigation strategies during manufacturing and storage.

Toxicology and Carcinogenicity: While N-nitrosamines as a class are known carcinogens, the specific potency and mechanism of action can vary between compounds. medchemexpress.com Further toxicological studies on this compound are needed to accurately assess its health risks.

Q & A

Q. What are the key structural identifiers and analytical methods for confirming the presence of N-Methyl-N-nitroso-2-propanamine in experimental samples?

- Answer : this compound (CAS: 16339-04-1) has the molecular formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol. Key identification methods include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimized for trace detection using ion-pairing agents to enhance sensitivity .

-

Gas Chromatography (GC-MS) : Validated for volatile nitrosamines using USEPA Method 521, which specifies protocols for sample extraction and quantification .

Reference standards should be stored at 0–6°C to prevent degradation .Table 1: Key Identifiers

Property Value Source CAS Number 16339-04-1 Molecular Formula C₅H₁₂N₂O Storage Conditions 0–6°C (short-term)

Q. Under what reaction conditions does this compound form?

- Answer : Formation occurs via nitrosation of secondary amines (e.g., methylisopropylamine) with nitrosating agents like nitrous acid (HNO₂) under acidic conditions (pH 2–4). Reaction kinetics depend on:

- Amine basicity : Less basic amines react faster .

- Temperature : Elevated temperatures accelerate nitrosation but may promote side reactions .

Evidence from drug-nitrite interaction studies suggests avoiding amine-nitrite co-formulation to mitigate risk .

Advanced Research Questions

Q. How can experimental designs effectively block the formation of this compound in pharmaceutical synthesis?

- Answer : Mitigation strategies include:

-

Ascorbic acid addition : Acts as a competitive nitrite scavenger, reducing nitrosation by >90% in model reactions (e.g., at 1:1 molar ratio to nitrite) .

-

pH modulation : Maintaining neutral or alkaline conditions (pH >7) slows nitrosation kinetics significantly .

-

Alternative amines : Use tertiary amines or non-nitrosatable analogs where possible .

Validation requires spiking studies with LC-MS to confirm blocking efficacy .Table 2: Blocking Agent Efficacy

Agent Efficacy (%) Conditions Source Ascorbic acid >90 pH 3, 25°C, 1:1 ratio Ammonium sulfamate <50 pH 3, 25°C

Q. What advanced analytical techniques are recommended for quantifying trace this compound in complex matrices (e.g., biological fluids)?

- Answer :

-

LC-High-Resolution Mass Spectrometry (LC-HRMS) : Achieves detection limits <1 ppb via isotopic dilution and matrix-matched calibration .

-

Solid-Phase Microextraction (SPME) : Pre-concentrates analytes from aqueous samples, improving sensitivity for GC-MS analysis .

Method validation must include spike-recovery tests (85–115% recovery) and interference checks with structurally similar nitrosamines .Table 3: Analytical Method Comparison

Method LOD (ppb) Matrix Reference Standard LC-HRMS 0.1 Serum, urine GC-MS (EPA 521) 2.0 Water, soil

Q. How should researchers reconcile contradictory data on this compound formation rates across studies?

- Answer : Discrepancies often arise from variations in:

- Amine precursors : Structural differences (e.g., methyl vs. ethyl groups) alter reaction rates .

- Nitrosating agents : HNO₂ vs. NO gas can yield divergent kinetics .

To resolve contradictions, conduct controlled kinetic studies under standardized conditions (pH, temperature, molar ratios) and use computational models (e.g., QSAR) to predict nitrosation propensity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.